Cas no 1367970-52-2 (1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone)
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanone
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one
- 1-(2-Trifluoromethyl-pyrimidin-5-yl)-ethanone
- 1-?[2-?(trifluoromethyl)?pyrimidin-?5-?yl]?ethanone
- ZB0057
- FCH1588433
- AK671540
- AX8341907
- CS-16334
- SCHEMBL17553576
- AKOS022701845
- CS-0095466
- 1367970-52-2
- 1-[2-(Trifluoromethyl)-5-pyrimidinyl]ethanone
- SB57448
- MFCD22062627
- SY253714
- PYPMJCITMDCSQX-UHFFFAOYSA-N
- 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone
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- MDL: MFCD22062627
- Inchi: 1S/C7H5F3N2O/c1-4(13)5-2-11-6(12-3-5)7(8,9)10/h2-3H,1H3
- InChI Key: PYPMJCITMDCSQX-UHFFFAOYSA-N
- SMILES: FC(C1N=CC(C(C)=O)=CN=1)(F)F
Computed Properties
- Exact Mass: 190.035
- Monoisotopic Mass: 190.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.8
- XLogP3: 0.8
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337214-100mg |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one |
1367970-52-2 | 95%+ | 100mg |
$203 | 2021-08-18 | |
| Chemenu | CM337214-250mg |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one |
1367970-52-2 | 95%+ | 250mg |
$244 | 2021-08-18 | |
| Chemenu | CM337214-1g |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one |
1367970-52-2 | 95%+ | 1g |
$487 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33895-1g |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone |
1367970-52-2 | 97% | 1g |
¥564.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33895-250mg |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone |
1367970-52-2 | 97% | 250mg |
¥221.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33895-100mg |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone |
1367970-52-2 | 97% | 100mg |
¥121.0 | 2024-07-18 | |
| Alichem | A089005458-5g |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone |
1367970-52-2 | 97% | 5g |
$2,363.76 | 2022-04-02 | |
| Alichem | A089005458-10g |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone |
1367970-52-2 | 97% | 10g |
$3,584.50 | 2022-04-02 | |
| Alichem | A089005458-25g |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone |
1367970-52-2 | 97% | 25g |
$5,681.60 | 2022-04-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC378-100mg |
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone |
1367970-52-2 | 97% | 100mg |
1939CNY | 2021-05-07 |
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone Suppliers
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone
Professional Introduction to Compound with CAS No. 1367970-52-2 and Product Name: 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone
The compound with the CAS number 1367970-52-2 and the product name 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a trifluoromethyl group and a pyrimidin-5-yl moiety in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further investigation.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The trifluoromethyl group, in particular, is well-known for its electron-withdrawing effects, which can modulate the reactivity and electronic properties of adjacent functional groups. This feature has been leveraged in the design of novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
The pyrimidin-5-yl moiety is another critical component of this compound, as pyrimidine derivatives are widely recognized for their biological activity. Pyrimidines are fundamental building blocks in nucleic acids and serve as key scaffolds in the development of antiviral, anticancer, and antimicrobial drugs. The structural motif 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone combines these two pharmacophoric elements, creating a versatile platform for medicinal chemists to explore.
In the realm of drug discovery, the synthesis and characterization of this compound have opened up new avenues for research. The 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone structure has been investigated for its potential as an intermediate in the synthesis of more complex molecules. Researchers have been particularly interested in exploring its reactivity with various functional groups to generate novel derivatives with enhanced biological activity.
One of the most compelling aspects of this compound is its potential application in oncology research. Preclinical studies have suggested that molecules containing a trifluoromethyl group exhibit improved efficacy against certain types of cancer. The pyrimidin-5-yl moiety further enhances its appeal as a lead compound due to its known ability to interact with biological targets involved in tumor growth and progression. These findings have prompted further investigation into the development of targeted therapies based on this scaffold.
Moreover, the compound has shown promise in the treatment of infectious diseases. The unique structural features of 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone have been exploited to develop novel inhibitors against bacterial and viral pathogens. The electron-withdrawing nature of the trifluoromethyl group disrupts key enzymatic pathways in pathogens, while the pyrimidin-5-yl moiety facilitates binding to essential biological targets. This dual functionality makes it an attractive candidate for developing next-generation antiviral and antibacterial agents.
The synthetic pathways for preparing this compound have also been refined through recent advancements in organic chemistry. Researchers have developed efficient methodologies for introducing the desired functional groups while maintaining high yields and purity. These improvements have enabled large-scale production, making it feasible to conduct extensive biological evaluations.
In conclusion, the compound with CAS number 1367970-52-2 and product name 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone represents a significant contribution to pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at treating cancer, infectious diseases, and other challenging medical conditions. As research continues to uncover new applications for this molecule, it is expected to play an increasingly important role in the development of innovative therapeutic strategies.
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